Chemical structure and properties of 2-(3-Chloro-4-methylphenyl)pyrrolidine
Chemical structure and properties of 2-(3-Chloro-4-methylphenyl)pyrrolidine
This technical guide provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)pyrrolidine , a substituted phenylpyrrolidine structurally related to the diphenylmethane and pyrovalerone classes of monoamine transporter inhibitors.
This document is structured for researchers in medicinal chemistry and neuropharmacology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This molecule belongs to the 2-arylpyrrolidine scaffold, a privileged structure in medicinal chemistry known for its rigidified phenethylamine backbone. It is the des-keto analog of specific pyrovalerone derivatives and a structural homolog of Desoxypipradrol (2-DPMP).
Nomenclature & Structure[8]
-
IUPAC Name: 2-(3-Chloro-4-methylphenyl)pyrrolidine
-
Common Class: Substituted Phenylpyrrolidine / NDRI
-
Molecular Formula: C₁₁H₁₄ClN
-
Molecular Weight: 195.69 g/mol
Physicochemical Properties (Computed)
The following data represents the free base form.
| Property | Value | Context |
| LogP | 3.2 – 3.5 | Highly lipophilic; predicts blood-brain barrier (BBB) permeability. |
| pKa (Conj. Acid) | 9.4 – 9.6 | Predominantly protonated (cationic) at physiological pH (7.4). |
| H-Bond Donors | 1 | Secondary amine (NH). |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
| Rotatable Bonds | 1 | Bond between phenyl ring and pyrrolidine C2. |
| TPSA | 12.03 Ų | Low polar surface area facilitates CNS entry. |
Synthetic Methodologies
The synthesis of 2-substituted pyrrolidines requires establishing the C2-chiral center (if stereoselective) or closing the pyrrolidine ring from acyclic precursors. Two primary pathways are validated for this scaffold.
Pathway A: The -Chlorobutyrophenone Cyclization (The "One-Pot" Precursor Route)
This method is favored for its use of accessible reagents and high throughput potential. It involves the formation of a
Step 1: Grignard Formation & Acylation
-
Reagents: 3-Chloro-4-methylphenylmagnesium bromide, 4-chlorobutyryl chloride, N-methylpyrrolidine (catalyst).
-
Protocol:
-
Generate the Grignard reagent from 4-bromo-2-chlorotoluene and Mg turnings in dry THF.
-
React with 4-chlorobutyryl chloride at 0°C.
-
Critical Control: The addition of N-methylpyrrolidine or CuCl is often required to prevent over-addition (formation of the tertiary alcohol).
-
Intermediate: 4-Chloro-1-(3-chloro-4-methylphenyl)butan-1-one.
-
Step 2: Reductive Cyclization
-
Reagents: Sodium iodide (NaI), Ammonia (NH₃) or Ammonium Formate, Sodium Cyanoborohydride (NaBH₃CN).
-
Mechanism:
-
Finkelstein reaction (in situ) converts the terminal alkyl chloride to an iodide (more reactive).
-
Ammonia attacks the ketone to form the imine.
-
Intramolecular nucleophilic attack closes the ring.
-
Reduction of the imine/enamine yields the pyrrolidine.
-
Pathway B: Grignard Addition to Pyrrolidinone (Convergent Synthesis)
This route allows for better stereochemical control if chiral starting materials are used.
Figure 1: Convergent synthesis via N-Boc-2-pyrrolidinone addition. This route minimizes side reactions common in acyclic cyclizations.
Pharmacodynamics & Mechanism of Action
The 2-phenylpyrrolidine scaffold functions primarily as a Monoamine Reuptake Inhibitor . The absence of the
Mechanism: Transporter Blockade
The molecule binds to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the re-uptake of neurotransmitters from the synaptic cleft.
-
DAT Inhibition: Increases extracellular dopamine, driving locomotor activity and focus.
-
NET Inhibition: Increases extracellular norepinephrine, contributing to sympathomimetic effects (heart rate, blood pressure).
Structure-Activity Relationship (SAR)
The 3-chloro, 4-methyl substitution pattern is critical for selectivity:
-
The Pyrrolidine Ring: Provides optimal steric bulk for the DAT binding pocket. Expansion to piperidine (6-membered) often reduces potency in this specific scaffold (unlike in phenidates).
-
3-Chloro Substituent: Generally enhances DAT affinity (lower
) compared to the unsubstituted phenyl ring. It mimics the electronic withdrawal seen in 3,4-dichlorophenyl analogs (e.g., 2-DPMP) but with slightly different steric parameters. -
4-Methyl Substituent: Adds lipophilicity and steric bulk. In similar SAR studies, 4-methyl groups often retain NET affinity while slightly attenuating the "peak" DAT potency seen with 4-chloro or 4-bromo analogs.
Comparative Potency (Extrapolated from Homologs):
-
Reference (2-DPMP): DAT
≈ 1–10 nM. -
Reference (Pyrovalerone): DAT
≈ 10–50 nM (transporter inhibition). -
Predicted 2-(3-Cl-4-Me): Likely exhibits
in the 10–100 nM range for DAT, classifying it as a potent inhibitor.
Figure 2: Pharmacodynamic cascade. The molecule acts as a dual reuptake inhibitor (NDRI).
Analytical Characterization
For researchers validating the synthesis, the following analytical signatures are expected.
Mass Spectrometry (GC-MS / LC-MS)
-
Parent Ion:
(approx). -
Fragmentation Pattern (EI):
-
Base Peak:
(Pyrrolidinium ion, ). This is the diagnostic cleavage alpha to the nitrogen, characteristic of 2-substituted pyrrolidines. -
Tropylium Ion:
fragments corresponding to the substituted benzyl cation (3-chloro-4-methylbenzyl).
-
Nuclear Magnetic Resonance (1H NMR)
-
Solvent:
-
Key Signals:
- 7.1 – 7.4 ppm (m, 3H): Aromatic protons. The 3,4-substitution pattern will show a specific splitting (likely a doublet and a doublet-of-doublets).
- 4.1 – 4.3 ppm (t, 1H): The benzylic proton at the C2 position of the pyrrolidine ring (chiral center).
- 2.3 ppm (s, 3H): The methyl group on the phenyl ring.
-
2.9 – 3.2 ppm (m, 2H):
-protons of the pyrrolidine nitrogen (C5).
Safety & Handling
Warning: This compound is a potent CNS stimulant. It lacks extensive toxicological data in humans.
-
Hazard Class: Acute Toxin (Oral/Inhalation), Irritant.
-
Handling: Must be handled in a fume hood with nitrile gloves and eye protection.
-
Storage: Store at -20°C, protected from light and moisture. As a secondary amine, it is prone to oxidation over time; conversion to the hydrochloride salt (HCl) is recommended for stability.
References
-
ChemScene. (n.d.). (R)-2-(3-chloro-4-(trifluoromethyl)phenyl)pyrrolidine - Product Analysis. Retrieved from [1]
- Carroll, F. I., et al. (2002). "Synthesis and Monoamine Transporter Binding Properties of 2-(Substituted phenyl)pyrrolidines." Journal of Medicinal Chemistry. (Contextual reference for SAR of phenylpyrrolidines).
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Retrieved from
- Reith, M. E., et al. (2015). "Structure-Activity Relationships of Dopamine Transporter Inhibitors." Current Topics in Medicinal Chemistry.
-
PubChem. (n.d.). Pyrrolidine - Compound Summary. Retrieved from
